N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound characterized by its unique molecular structure and potential biological applications. This compound is primarily classified as an acetamide derivative, notable for the presence of a bromobenzoyl group and a dioxin moiety, which contribute to its chemical properties and biological activity.
The compound has been synthesized and studied in various research contexts, particularly in the field of medicinal chemistry. It is associated with compounds that exhibit inhibitory activity against certain enzymes, such as poly(ADP-ribose) polymerase 1 (PARP1), which is significant in cancer research and treatment strategies .
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can be classified under the following categories:
The synthesis of N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide primarily involves its interaction with biological targets such as PARP1.
Data from studies indicate that this compound exhibits significant inhibitory activity (IC50 values around 0.88 μM), highlighting its potential as an anticancer agent .
The physical and chemical properties of N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide include:
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific uses:
The synthesis of N-(7-(4-bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (Molecular Formula: C₁₇H₁₄BrNO₄; MW: 376 Da) follows a convergent strategy involving sequential functionalization of the benzodioxin core. A representative three-step pathway begins with: (1) N-acetylation of 6-amino-2,3-dihydrobenzo[b][1,4]dioxine using acetic anhydride under basic conditions (pyridine/DCM, 0°C→RT, 2h), yielding the acetamide intermediate; (2) Friedel-Crafts acylation at the C7 position using 4-bromobenzoyl chloride with AlCl₃ catalysis in anhydrous dichloroethane (80°C, 12h); and (3) purification via silica gel chromatography (ethyl acetate/hexane gradient) [3] [7]. Optimization studies reveal that protecting group strategies are critical—temporary N-BOC protection during acylation prevents unwanted side reactions, improving the final yield to 65–72% compared to 45% in unprotected routes [7]. Analytical validation employs LCMS (m/z: 377 [M+H]⁺), ¹H/¹³C NMR, and HPLC purity >99%, as standardized by suppliers like Princeton Biomolecular Research and ChemBridge Corp. [3]. Scale-up challenges include controlling bromobenzoyl regioselectivity; microwave-assisted synthesis (100W, 120°C) reduces reaction time from 12h to 45min while maintaining >90% regiopurity [3].
Table 1: Representative Synthetic Conditions and Yields
Step | Reaction | Key Reagents/Conditions | Yield (%) | Purity Control |
---|---|---|---|---|
1 | Acetamide formation | Acetic anhydride, pyridine, 0°C→RT | 85 | TLC (Rf=0.3, EtOAc/Hex 1:1) |
2 | Friedel-Crafts acylation | 4-Bromobenzoyl chloride, AlCl₃, DCE, 80°C | 72 | HPLC (tR=8.2 min, 98%) |
3 | Deprotection & purification | TFA/DCM → silica chromatography | 68 | LCMS [M+H]⁺=377 |
The electrophilic aromatic substitution (EAS) governing C7 benzoylation proceeds via a Wheland intermediate, where AlCl₃ activates the 4-bromobenzoyl chloride toward nucleophilic attack by the electron-rich C7 position of the benzodioxin ring. Density functional theory (DFT) calculations confirm the ortho-directing effect of the 6-acetamide group, lowering the activation energy to 15.2 kcal/mol compared to meta-substitution (22.7 kcal/mol) [7]. The acetamide moiety's nucleophilicity is moderated by pKa tuning—acetylation with thioacetic acid instead of acetic anhydride increases reaction kinetics (k = 0.18 min⁻¹ vs. 0.09 min⁻¹) due to enhanced sulfur leaving-group ability [3]. Critical side reactions include diacylation at C7/C8 positions when AlCl₃ exceeds 1.2 equivalents and N-deacetylation under prolonged heating, mitigated by stoichiometric control and reaction monitoring via inline FTIR [7]. Halogen exchange is achievable via Pd-catalyzed coupling; for example, Suzuki-Miyaura reactions replace the bromine with arylboronic acids, enabling access to biaryl analogs without acetamide cleavage [4].
Scaffold optimization of the benzodioxin-acetamide core targets improved target selectivity and potency. Key strategies include:
Table 2: Bioactivity of Structural Analogs Derived from Scaffold Hopping
Analog Structure | Key Modification | Biological Target | Potency (IC₅₀) | Citation |
---|---|---|---|---|
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-chlorobenzamide | Acetamide → 3-chlorobenzamide | ROR1 kinase | 0.88 μM | [2] [4] |
(Z)-2-(4-Hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide | Ring contraction + Knoevenagel adduct | PARP1 | 82 nM | [7] |
3-Bromo-N-(7-(4-fluorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide | Propionamide spacer + fluorobenzoyl | Undisclosed kinase | Not reported | [8] |
The benzodioxin core's versatility enables "molecular editing" through late-stage diversification. For example, introducing isopropylacetamide at C6 (CAS: 1060945-51-8) increases Fsp³ character (0.46), correlating with improved metabolic stability in microsomal assays [9]. Computational fragment mapping identifies the 4-bromobenzoyl group as essential for π-stacking with Tyr564 in ROR1, while acetamide modifications fine-tune cellular permeability [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1